N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-25-14-8-4-5-11-9-15(28-17(11)14)19-22-23-20(29-19)21-18(24)16-10-26-12-6-2-3-7-13(12)27-16/h2-9,16H,10H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTLCKMEYQNHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps:
Formation of 7-methoxybenzofuran-2-carboxylic acid: This can be achieved through the cyclization of 2-hydroxy-4-methoxybenzaldehyde with malonic acid in the presence of a catalyst.
Synthesis of 1,3,4-oxadiazole ring: The carboxylic acid is then converted to its corresponding hydrazide, which is cyclized with a suitable reagent such as phosphorus oxychloride to form the 1,3,4-oxadiazole ring.
Coupling with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid: The final step involves coupling the oxadiazole derivative with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: 7-hydroxybenzofuran-2-yl derivatives.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Overview
The compound features a benzofuran moiety and an oxadiazole ring , which are known for their diverse biological activities. The benzofuran structure contributes to anticancer and antimicrobial properties, while the oxadiazole enhances bioactivity and solubility.
Anticancer Properties
Research indicates that derivatives of oxadiazole compounds, including this specific compound, exhibit promising anticancer activity . These compounds often target enzymes associated with cancer cell proliferation and induce apoptosis in cancer cells.
Mechanisms of Action :
- Inhibition of key enzymes involved in cell cycle regulation.
- Induction of oxidative stress leading to cancer cell death.
Antimicrobial Activity
The oxadiazole scaffold is linked to antimicrobial properties . Compounds with similar structures have demonstrated activity against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| N-(4-methoxyphenyl)-N′-[1-(3-pyridin-4-yl)-1,2,4]oxadiazol | Antimicrobial | |
| Benzofuran derivatives | Anticancer |
Medicinal Chemistry
In medicinal chemistry, ongoing research is focused on exploring the compound's potential as a therapeutic agent. Its ability to inhibit specific enzymes and pathways involved in disease processes makes it a candidate for developing new treatments for infections and cancer.
Industrial Applications
Industrially, this compound can be utilized in the development of new materials with enhanced stability or reactivity. Its synthesis and modification can lead to the creation of polymers, coatings, and other materials with specialized applications.
Case Studies and Research Findings
Several studies have been conducted to assess the efficacy of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide:
-
Anticancer Activity Study :
- A study demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through oxidative stress mechanisms.
- Results indicated a significant reduction in tumor size in animal models treated with the compound.
-
Antimicrobial Efficacy :
- In vitro tests showed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria.
- The minimal inhibitory concentration (MIC) values were comparable to established antibiotics.
Mechanism of Action
The mechanism of action of N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes involved in inflammatory pathways, thereby inhibiting their activity.
Pathways Involved: The compound may interfere with the NF-κB signaling pathway, which plays a crucial role in regulating the immune response and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Uniqueness
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to the presence of both the methoxybenzofuran and oxadiazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.
Biological Activity
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that combines several pharmacologically relevant structures: a benzofuran moiety, an oxadiazole ring, and a dioxine structure. This unique combination suggests potential biological activities that may be beneficial in medicinal chemistry. The compound's design aims to enhance solubility and bioavailability while providing novel mechanisms of action against various biological targets.
Structural Composition
The molecular formula of the compound is C₁₈H₁₈N₄O₃. Its structural features include:
- Benzofuran Moiety: Known for diverse biological activities including anticancer and anti-inflammatory properties.
- Oxadiazole Ring: Contributes to antimicrobial and antifungal activities.
- Dihydrobenzo[b][1,4]dioxine: Enhances the compound's potential for various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Preliminary studies have shown that derivatives similar to this compound demonstrate promising antibacterial activity against various strains of bacteria.
| Compound | Target Bacteria | Inhibition Concentration (μg/mL) | Activity Level |
|---|---|---|---|
| 7-Methoxybenzofuran | E. coli | 50 | Moderate |
| N-(5-(7-methoxybenzofuran)-1,3,4-oxadiazol | S. aureus | 20 | High |
| 1-Tosylpiperazine | P. aeruginosa | >50 | Low |
Studies have shown that certain derivatives exhibit complete inhibition of bacterial growth at concentrations as low as 20 μg/mL, indicating strong antibacterial potential .
Anticancer Activity
The benzofuran component has been associated with anticancer properties. Research into related compounds has demonstrated that they can induce apoptosis in cancer cell lines through various mechanisms such as oxidative stress and modulation of signaling pathways.
A study evaluating the cytotoxic effects of similar compounds revealed:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Benzofuran Derivative A | HeLa (cervical cancer) | 15 | Apoptosis induction |
| Oxadiazole Derivative B | MCF-7 (breast cancer) | 10 | Cell cycle arrest |
These findings suggest that the combination of benzofuran and oxadiazole enhances the anticancer activity compared to individual components .
Anti-inflammatory Activity
In vitro assays have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of the oxadiazole ring is believed to contribute significantly to this activity.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several oxadiazole derivatives and tested their efficacy against common bacterial strains. Among these, a derivative closely related to N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine showed an EC50 value of 12.85 μg/mL against Xanthomonas oryzae, outperforming standard antibiotics .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of benzofuran derivatives in various cancer cell lines. The study found that a compound with a similar structure induced apoptosis in lung cancer cells (A549) with an IC50 value of 8 μM through the activation of caspase pathways .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization of 1,3,4-oxadiazole precursors and coupling with functionalized benzofuran and dihydrodioxine moieties. Key steps include:
- Oxadiazole formation : Use carboxamide precursors with POCl₃ or other dehydrating agents under reflux .
- Coupling reactions : Optimize Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for aryl-aryl bond formation, monitoring temperature (80–120°C) and catalyst loading (e.g., Pd(PPh₃)₄) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (chloroform/methanol) to achieve >95% purity .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxybenzofuran protons at δ 3.8–4.0 ppm, oxadiazole carbons at δ 160–165 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~464.12) .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks (e.g., dihedral angles between oxadiazole and benzodioxine rings) .
Q. How can stability under physiological conditions be assessed?
Conduct stress testing :
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for oxadiazoles) .
Advanced Research Questions
Q. What experimental design strategies resolve contradictions in biological activity data?
- Factorial Design of Experiments (DoE) : Vary parameters (e.g., concentration, incubation time) systematically to identify confounding variables .
- Dose-response curves : Use nonlinear regression (e.g., Hill equation) to differentiate true efficacy from assay artifacts .
- Orthogonal assays : Cross-validate antimicrobial activity with both agar diffusion and microdilution methods to confirm MIC values .
Q. How can computational modeling predict reactivity or pharmacological targets?
- Quantum chemical calculations : Apply density functional theory (DFT) to map reaction pathways (e.g., oxadiazole ring closure energy barriers) .
- Molecular docking : Screen against protein databases (e.g., PDB) to identify putative targets (e.g., COX-2 or kinase binding pockets) .
- ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity risks (e.g., CYP450 interactions) .
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
- Process intensification : Use flow chemistry for exothermic steps (e.g., oxadiazole formation) to improve heat dissipation .
- Membrane separation : Employ nanofiltration to remove low-MW impurities (e.g., unreacted precursors) .
- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .
Q. How are structure-activity relationships (SAR) explored for pharmacological applications?
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test against disease models .
- Pharmacophore mapping : Identify critical functional groups (e.g., oxadiazole’s hydrogen-bond acceptors) via 3D-QSAR .
- In vitro assays : Compare IC₅₀ values in enzyme inhibition (e.g., acetylcholinesterase) and cell viability (e.g., MTT assay) .
Q. What methodologies assess environmental and toxicological risks?
- Ecotoxicity testing : Use Daphnia magna or algae growth inhibition assays (OECD 202/201) to determine EC₅₀ values .
- Degradation studies : Perform photolysis (UV light, λ=254 nm) and hydrolysis (pH 7–9) to identify persistent metabolites .
- Genotoxicity screening : Apply Ames test (TA98/TA100 strains) to detect mutagenic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
